5-Nitropicolinsäure

Übersicht

Beschreibung

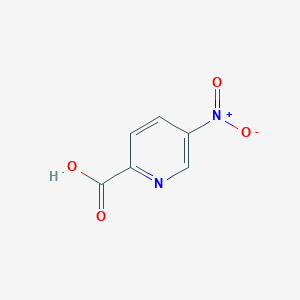

5-Nitropicolinic acid, also known as 5-Nitropicolinic acid, is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Nitropicolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitropicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische und Antikrebs-Eigenschaften

Eine Familie von Metallkomplexen basierend auf 5-Nitropicolinsäure wurde entwickelt, um entzündungshemmende und krebshemmende Eigenschaften zu modulieren . Diese Komplexe wurden an drei Tumorzelllinien, B16-F10, HT29 und HepG2, getestet, die als Modelle für die Untersuchung von Melanom, Darmkrebs und Leberkrebs dienen . Die besten Ergebnisse wurden für die Verbindungen 2 und 4 gegen B16-F10 gefunden . Zusätzlich zeigten anti-inflammatorische Studien mit RAW 264.7-Zellen vielversprechende Aktivität für 2, 3 und 6 .

Antiprostatische Leistung

Neuartige Lanthanid-Komplexe basierend auf this compound haben eine potenzielle antiprostatische Leistung gezeigt . Diese Materialien wurden in einer Prostatakrebszelllinie (PC-3; die zweithäufigste männliche Krebserkrankung) getestet und zeigten eine signifikante Antikrebsaktivität . Eine hohe Biokompatibilität sowohl der Komplexe als auch ihrer Vorläufer in menschlichen immunologischen HL-60-Zellen wurde nachgewiesen .

Lumineszenzeigenschaften

Quantenchemische Berechnungen unter Verwendung der zeitabhängigen Dichtefunktionaltheorie (TD-DFT) wurden durchgeführt, um die Lumineszenzeigenschaften der Verbindungen 2 und 6 weiter zu untersuchen . Vorläufige photolumineszente Studien zeigten eine Liganden-zentrierte Emission für alle Komplexe .

Koordinationschemie

This compound wurde verwendet, um eine neue Familie von sechs Komplexen basierend auf Übergangsmetallen zu entwickeln

Wirkmechanismus

Target of Action

5-Nitropicolinic acid, also known as 5-nitropyridine-2-carboxylic acid, has been identified as a key component in the design and preparation of novel coordination compounds for combating various types of cancer . The primary targets of this compound are cancer cells, particularly prostatic cancer cells .

Mode of Action

The compound interacts with its targets through the formation of lanthanide-complexes . These complexes are based on the 5-nitropicolinate ligand (5-npic) and are characterized by different coordination modes of 5-npic . The complexes are connected by two μ2-oxygen atoms of two monodentated carboxylates ligands to form a dinuclear entity .

Biochemical Pathways

The compound’s anticancer activity is triggered by the presence of the free 5-npic ligand . This suggests that the compound may interfere with the biochemical pathways involved in cell proliferation and survival, leading to the death of cancer cells.

Result of Action

The result of the action of 5-nitropicolinic acid is a significant anticancer activity. In a study, the compound showed a significant anticancer activity (50–60% at 500 μg·mL−1) against a prostatic cancer cell line (PC-3; the 2nd most common male cancerous disease) .

Biochemische Analyse

Biochemical Properties

5-Nitropicolinic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes have been shown to interact with various enzymes and proteins. For instance, 5-nitropicolinic acid forms complexes with transition metals such as manganese, cadmium, copper, cobalt, nickel, and zinc . These metal complexes exhibit different coordination modes, which influence their biochemical properties and interactions with biomolecules. The interactions between 5-nitropicolinic acid and these metals can modulate the activity of enzymes and proteins, potentially leading to therapeutic effects .

Cellular Effects

The effects of 5-nitropicolinic acid on various cell types and cellular processes have been studied extensively. This compound has demonstrated significant anticancer activity against several tumor cell lines, including B16-F10 melanoma cells, HT29 colon cancer cells, and HepG2 liver cancer cells . Additionally, 5-nitropicolinic acid exhibits anti-inflammatory properties, as evidenced by its activity in RAW 264.7 cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, thereby exerting its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of 5-nitropicolinic acid involves its interaction with metal ions to form complexes that can inhibit or activate specific enzymes. These metal complexes can bind to biomolecules, altering their structure and function. For example, the cadmium complex of 5-nitropicolinic acid has shown promising anticancer activity by inducing apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-nitropicolinic acid have been observed to change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-nitropicolinic acid and its metal complexes remain stable under various conditions, allowing for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of 5-nitropicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, 5-nitropicolinic acid can induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s anticancer and anti-inflammatory activities are dose-dependent, with higher doses leading to increased efficacy but also higher toxicity .

Metabolic Pathways

5-Nitropicolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism . For instance, the formation of metal complexes with 5-nitropicolinic acid can alter the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of 5-nitropicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy . Studies have shown that 5-nitropicolinic acid can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .

Subcellular Localization

The subcellular localization of 5-nitropicolinic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-nitropicolinic acid may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it influences cellular metabolism and signaling pathways .

Biologische Aktivität

5-Nitropicolinic acid (5-NPA) is a nitro-substituted derivative of picolinic acid, which has garnered interest due to its unique biological activities. This article explores the biological activity of 5-NPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

5-Nitropicolinic acid has the molecular formula . Its structure features a nitro group attached to the pyridine ring of picolinic acid, which influences its chemical reactivity and biological interactions. The compound crystallizes in a monoclinic system, forming dimers through hydrogen bonding with water molecules, which contributes to its stability in various environments .

Mechanisms of Biological Activity

Research has indicated that 5-NPA exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that metal complexes derived from 5-NPA possess significant anticancer activity against various tumor cell lines such as B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer) . The mechanism involves the modulation of cellular pathways related to apoptosis and cell proliferation.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways . This makes it a candidate for therapeutic applications in inflammatory diseases.

- Biodegradation : The biodegradation of 5-NPA by certain bacteria, such as Bradyrhizobium sp., has been investigated. The degradation process involves hydrolytic deamination leading to the formation of 5-nitrosalicylic acid (5NSA), followed by further enzymatic reactions that eliminate the nitro group . Understanding these mechanisms is crucial for environmental applications and bioremediation strategies.

Table 1: Summary of Biological Activities of 5-Nitropicolinic Acid

Table 2: Comparison of Metal Complexes Based on 5-Nitropicolinic Acid

Case Studies

- Anticancer Activity Study : A multidisciplinary study evaluated the anticancer effects of various metal complexes derived from 5-NPA. The Cd(II) complex demonstrated significant cytotoxicity against HepG2 cells, indicating its potential as a therapeutic agent in liver cancer treatment .

- Biodegradation Research : A study on the biodegradation pathway of 5-NPA revealed that Bradyrhizobium sp. utilizes specific enzymes for its breakdown. This research highlighted the environmental significance of 5-NPA and its potential use in bioremediation processes .

Eigenschaften

IUPAC Name |

5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYRCTVBMNXTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334367 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30651-24-2 | |

| Record name | 5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Nitropicolinic acid interesting for the development of metal complexes with biological activity?

A: 5-Nitropicolinic acid exhibits versatile coordination modes, enabling the formation of metal complexes with diverse structures and properties. [] This structural diversity can be leveraged to tune the biological activity of the resulting complexes. For instance, researchers have synthesized a series of transition metal complexes with 5-Nitropicolinic acid, demonstrating promising anti-cancer and anti-inflammatory properties. [] The different coordination geometries and metal centers within these complexes influence their interactions with biological targets, highlighting the potential of 5-Nitropicolinic acid as a scaffold for developing new therapeutic agents.

Q2: What is known about the anti-cancer activity of metal complexes based on 5-Nitropicolinic acid?

A: Research indicates that certain metal complexes incorporating 5-Nitropicolinic acid display promising anti-cancer activity. Specifically, a Cadmium(II) complex with 5-Nitropicolinic acid exhibited significant efficacy against the B16-F10 melanoma cell line. [] While the exact mechanism of action remains under investigation, this finding suggests that 5-Nitropicolinic acid-based metal complexes warrant further exploration as potential anti-cancer agents.

Q3: What analytical techniques are commonly employed to characterize 5-Nitropicolinic acid and its derivatives?

A: Researchers utilize a combination of techniques to characterize 5-Nitropicolinic acid and its derivatives. Single-crystal X-ray diffraction (SCXRD) is crucial for determining the three-dimensional structure of crystalline forms. [, ] Elemental analysis (EA) helps confirm the composition of synthesized compounds. [] Spectroscopic techniques, including UV-Vis, infrared (IR), and luminescence spectroscopy, provide insights into the electronic and vibrational properties of the molecules. [] Additionally, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to further investigate properties like luminescence and to gain a deeper understanding of the electronic structure and properties of these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.